9-Acetylperimidine
Description
9-Acetylperimidine is a heterocyclic organic compound characterized by a perimidine backbone (a bicyclic system comprising fused pyrimidine and benzene rings) with an acetyl group substituted at the 9-position. This structural modification enhances its electronic and steric properties, making it relevant in medicinal chemistry and materials science.
However, its pharmacological and toxicological profiles require further investigation to establish safety and efficacy.
Properties
CAS No. |
56314-42-2 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 |
IUPAC Name |
(1Z)-1-perimidin-4-ylideneethanol |
InChI |
InChI=1S/C13H10N2O/c1-8(16)10-6-5-9-3-2-4-11-12(9)13(10)15-7-14-11/h2-7,16H,1H3/b10-8- |
InChI Key |
OCTFDSNJWCDMQA-NTMALXAHSA-N |
SMILES |
CC(=C1C=CC2=C3C1=NC=NC3=CC=C2)O |
Isomeric SMILES |
C/C(=C/1\C=CC2=C3C1=NC=NC3=CC=C2)/O |
Canonical SMILES |
CC(=C1C=CC2=C3C1=NC=NC3=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Acridine-9-carboxylic Acid (CAS 5336-90-3)
Structural Differences :
Physicochemical Properties :
Pharmacological Profiles :
- In contrast, this compound’s acetyl group may enhance membrane permeability, though empirical data are lacking.
Acridin-9-ylidene Derivatives
Derivatives such as imino-N-carbothioate (3b) and thiosemicarbazone (3f) share a planar acridine-like core but differ in substituent groups, which modulate electronic properties and biological activity .
Key Comparisons :
Piperidine-Based Heterocycles (e.g., 4-(4-Methylpiperidin-4-yl)pyridine, 9f)
Structural Contrasts :
Pharmacological Data :
- Compound 9f shows moderate affinity for opioid receptors (κ-opioid receptor Ki = 18 nM), highlighting divergent therapeutic targets compared to this compound’s undefined mechanisms .
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